6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
Description
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core. Its molecular formula is C₈H₁₂N₄O, with a molecular weight of 180.21 g/mol (estimated). The compound is characterized by a fused pyrazole and oxazine ring system, with two methyl groups at the 6-position and an amine substituent at the 2-position .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2)4-11-7(12-5-8)3-6(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLIJVTMLXUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CC(=N2)N)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate oxazine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Phosphodiesterase Inhibition
Research indicates that derivatives of 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine exhibit potent inhibition of phosphodiesterase type 4 (PDE4). This inhibition is crucial for regulating inflammatory responses and has implications in treating various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Specific derivatives have shown IC50 values ranging from 1 to 1.01 μM against cyclooxygenase-2 (COX-2) enzyme activity, indicating strong anti-inflammatory properties .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In studies comparing its activity to reference drugs like ampicillin and fluconazole, certain derivatives exhibited significant antimicrobial effects, making them candidates for further development in treating infectious diseases .
Analgesic Properties
The analgesic potential of this compound has been evaluated against standard analgesics such as indomethacin. Some derivatives showed comparable efficacy in pain relief, suggesting their utility in pain management therapies .
Table 1: Summary of Biological Activities
| Activity Type | Reference Drug | Compound Activity | IC50 Values (μM) |
|---|---|---|---|
| Anti-inflammatory | Indomethacin | Compounds 5e, 5f, 5g | 1 - 1.01 |
| Antimicrobial | Ampicillin | Various derivatives | Significant |
| Analgesic | Indomethacin | Various derivatives | Comparable |
Mechanism of Action
The mechanism by which 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1779573-25-9 (amine form)
- Synonyms: AC080720 (Abovechem catalog number)
- Purity : Typically ≥95% for laboratory use .
The compound is primarily utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which enhances binding affinity to biological targets .
Comparison with Structural Analogues
Structural and Functional Modifications
The following table compares 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine with structurally related compounds:
Key Findings from Comparative Studies
Positional Isomerism :
- The 2-amine derivative (target compound) exhibits distinct electronic properties compared to the 3-amine analogue (CAS 1707367-88-1) due to differences in resonance stabilization .
- The hydrochloride salt of the 3-amine derivative (CAS 1219567-80-2) is more stable under acidic conditions but less lipophilic than the free base .
Substituent Effects: Carboxylic acid derivatives (e.g., CAS 1428234-36-9) demonstrate enhanced binding to enzymes via ionic interactions, making them suitable for protease inhibitors . Methanol-substituted analogues (e.g., CAS 1239784-22-5) show improved solubility but reduced membrane permeability .
Ring System Modifications :
- Compounds with [5,1-c]oxazine fusion (e.g., 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine) exhibit reduced planarity, affecting their ability to intercalate into DNA .
Biological Activity :
- Nitro-substituted derivatives (e.g., PA-824 analogues in ) highlight the importance of electron-withdrawing groups for antitubercular activity, though such groups are absent in the target compound .
Biological Activity
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's structure can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry. For instance, the elemental analysis reveals a molecular formula of C9H12N2O3 with a purity exceeding 98% .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A study evaluated a series of carboxamide derivatives derived from this compound as phosphodiesterase 4 (PDE4) inhibitors. The most active compounds demonstrated potency comparable to indomethacin, a well-known anti-inflammatory drug. Specifically, compounds 5e, 5f, and 5g showed IC50 values ranging from 1 to 1.01 µM against COX-2 enzyme activity .
Antimicrobial Activity
The antimicrobial properties of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine were assessed against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, it was compared to standard antibiotics like ampicillin and fluconazole. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.98 to 7.80 µg/mL against strains such as MRSA and Candida albicans respectively .
Antiproliferative Effects
The antiproliferative activity of this compound was evaluated in vitro against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain derivatives inhibited cell growth significantly more than others, suggesting potential for development as anticancer agents .
The biological activity of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : As a PDE4 inhibitor, it modulates inflammatory responses by preventing the breakdown of cyclic AMP (cAMP), thus enhancing anti-inflammatory signaling pathways.
- Interaction with Receptors : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling related to inflammation and pain .
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to reduced cell viability.
Case Studies
Several studies have highlighted the efficacy of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine:
- Study on Anti-inflammatory Properties : A comparative study demonstrated that the synthesized derivatives had anti-inflammatory effects similar to indomethacin in animal models with induced inflammation .
- Antimicrobial Efficacy : Another study reported that specific derivatives showed effective inhibition against biofilm formation in Staphylococcus aureus, indicating their potential use in treating chronic infections associated with biofilms .
Q & A
Q. What are the optimal synthetic routes for 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of this compound typically involves multicomponent reactions (MCRs) under solvent-free or mild conditions. For example, a one-pot approach using hydrazine derivatives, carbonyl compounds, and aldehydes with catalysts like meglumine (10 mol%) in ethanol at room temperature has been reported, yielding 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines with 62–70% efficiency . Key parameters to optimize include stoichiometry, solvent choice (e.g., ethanol vs. dioxane), and catalyst loading. Reaction progress should be monitored via TLC or HPLC, and purity confirmed by melting point analysis and spectroscopic techniques (e.g., IR, H/C NMR).
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy : Use H and C NMR to confirm the pyrazolo-oxazine scaffold and substituent positions. IR spectroscopy can identify amine (-NH) and oxazine ring vibrations (C-O-C stretching at ~1,250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy. For example, ESI-MS in positive ion mode can detect [M+H] peaks.
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles, charge distribution, and frontier molecular orbitals to correlate with reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from differences in assay conditions or structural analogs. To address this:
- Standardize Assays : Use validated cell lines (e.g., MCF-7 for cancer) and consistent protocols (e.g., MTT assay for IC determination) .
- SAR Studies : Modify substituents (e.g., methyl groups at C6) and compare activity. For example, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhance tubulin inhibition .
- Data Normalization : Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and report data as mean ± SEM across ≥3 replicates .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with oxazine NH and hydrophobic interactions with methyl groups .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How can environmental impact studies be designed for this compound?
Methodological Answer:
- Fate and Transport Analysis : Use OECD 106 (adsorption-desorption) and 307 (soil degradation) guidelines to assess persistence. Measure half-life (t) in aqueous/soil matrices via LC-MS/MS .
- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). For chronic effects, use zebrafish embryos (FET assay) to evaluate developmental toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
